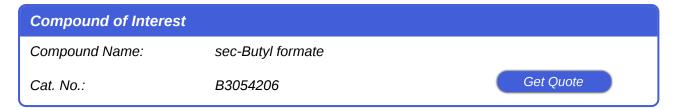


GC-MS Analysis and Fragmentation of sec-Butyl Formate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analysis of **sec-butyl formate** using Gas Chromatography-Mass Spectrometry (GC-MS). It details a comprehensive experimental protocol, outlines the characteristic fragmentation patterns observed in the mass spectrum, and presents this data in a clear, structured format for researchers and professionals in drug development and related scientific fields.

Introduction

Sec-butyl formate (C5H10O2), also known as formic acid, 1-methylpropyl ester, is a formate ester with a molecular weight of 102.13 g/mol .[1][2][3] Its analysis by GC-MS is a critical technique for its identification and quantification in various matrices. Gas chromatography provides the necessary separation of volatile compounds, while mass spectrometry offers detailed structural information through ionization and fragmentation. Understanding the fragmentation pathways is essential for unambiguous compound identification.

Experimental Protocol for GC-MS Analysis

The following protocol outlines a standard method for the analysis of **sec-butyl formate**. This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical requirements.

2.1. Sample Preparation



For a standard solution, dilute **sec-butyl formate** in a volatile organic solvent such as hexane or ethyl acetate to a concentration of approximately 100 μ g/mL. If the analyte is in a complex matrix, a liquid-liquid extraction may be necessary.[4]

2.2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 6890 or equivalent.
- Mass Spectrometer: Agilent 5975 or equivalent.
- GC Column: HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or similar non-polar column.
- Injector Temperature: 250 °C
- Injection Volume: 1 μL (splitless mode)
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 200 °C.
 - Hold: 5 minutes at 200 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-150.

Mass Spectrum and Fragmentation Analysis

The electron ionization mass spectrum of **sec-butyl formate** is characterized by several key fragment ions. The molecular ion peak ([M]+•) is expected at m/z 102, though it may be of low



intensity. The fragmentation of esters is primarily driven by cleavage adjacent to the carbonyl group and rearrangements.[5]

3.1. Quantitative Data of Major Fragment Ions

The following table summarizes the major fragment ions observed in the mass spectrum of **sec-butyl formate**, their mass-to-charge ratio (m/z), and their relative abundance.

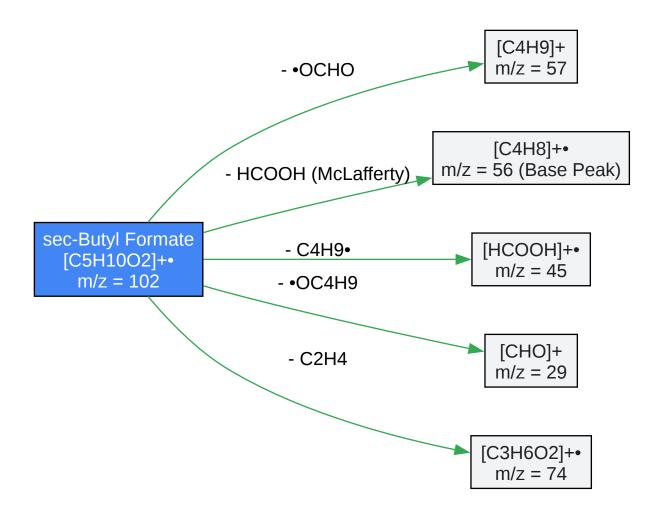
m/z	Proposed Fragment Ion	Relative Abundance (%)
29	[CHO]+	45
45	[HCOOH]+•	30
56	[C4H8]+•	100 (Base Peak)
57	[C4H9]+	60
74	[C3H6O2]+•	25
102	[C5H10O2]+• (Molecular Ion)	5

Note: Relative abundances are approximate and can vary slightly between instruments.

3.2. Fragmentation Pathway

The fragmentation of **sec-butyl formate** proceeds through several key pathways initiated by electron ionization. The primary fragmentation mechanisms include alpha-cleavage, McLafferty rearrangement, and loss of neutral molecules.





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